Cas no 2137740-10-2 (2-(oxan-2-yl)pyrrolidine hydrochloride)
2-(oxan-2-yl)pyrrolidine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-(oxan-2-yl)pyrrolidine hydrochloride
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- Inchi: 1S/C9H17NO.ClH/c1-2-7-11-9(5-1)8-4-3-6-10-8;/h8-10H,1-7H2;1H
- InChI Key: JTIRAECYLDOWEG-UHFFFAOYSA-N
- SMILES: C1(C2OCCCC2)NCCC1.Cl
2-(oxan-2-yl)pyrrolidine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-761821-0.05g |
2-(oxan-2-yl)pyrrolidine hydrochloride |
2137740-10-2 | 95.0% | 0.05g |
$229.0 | 2025-02-24 | |
| Enamine | EN300-761821-0.1g |
2-(oxan-2-yl)pyrrolidine hydrochloride |
2137740-10-2 | 95.0% | 0.1g |
$342.0 | 2025-02-24 | |
| Enamine | EN300-761821-0.25g |
2-(oxan-2-yl)pyrrolidine hydrochloride |
2137740-10-2 | 95.0% | 0.25g |
$487.0 | 2025-02-24 | |
| Enamine | EN300-761821-0.5g |
2-(oxan-2-yl)pyrrolidine hydrochloride |
2137740-10-2 | 95.0% | 0.5g |
$768.0 | 2025-02-24 | |
| Enamine | EN300-761821-1.0g |
2-(oxan-2-yl)pyrrolidine hydrochloride |
2137740-10-2 | 95.0% | 1.0g |
$986.0 | 2025-02-24 | |
| Enamine | EN300-761821-2.5g |
2-(oxan-2-yl)pyrrolidine hydrochloride |
2137740-10-2 | 95.0% | 2.5g |
$1931.0 | 2025-02-24 | |
| Enamine | EN300-761821-5.0g |
2-(oxan-2-yl)pyrrolidine hydrochloride |
2137740-10-2 | 95.0% | 5.0g |
$2858.0 | 2025-02-24 | |
| Enamine | EN300-761821-10.0g |
2-(oxan-2-yl)pyrrolidine hydrochloride |
2137740-10-2 | 95.0% | 10.0g |
$4236.0 | 2025-02-24 | |
| A2B Chem LLC | AX57337-50mg |
2-(oxan-2-yl)pyrrolidine hydrochloride |
2137740-10-2 | 93% | 50mg |
$286.00 | 2024-04-20 | |
| A2B Chem LLC | AX57337-100mg |
2-(oxan-2-yl)pyrrolidine hydrochloride |
2137740-10-2 | 93% | 100mg |
$409.00 | 2024-04-20 |
2-(oxan-2-yl)pyrrolidine hydrochloride Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 2-(oxan-2-yl)pyrrolidine hydrochloride
Introduction to 2-(oxan-2-yl)pyrrolidine hydrochloride (CAS No. 2137740-10-2) in Modern Chemical and Pharmaceutical Research
2-(oxan-2-yl)pyrrolidine hydrochloride, identified by the chemical abstracts service number 2137740-10-2, is a compound of significant interest in the realm of medicinal chemistry and pharmacology. This molecule, featuring a pyrrolidine core linked to an oxygenated heterocycle, has garnered attention due to its structural versatility and potential biological activity. The hydrochloride salt form enhances its solubility and stability, making it a valuable candidate for further investigation in drug development pipelines.
The structural motif of 2-(oxan-2-yl)pyrrolidine hydrochloride combines the nitrogen-rich pyrrolidine ring with an oxygen-containing five-membered ring, creating a scaffold that mimics natural products and bioactive molecules. This dual heterocyclic system has been explored in various therapeutic contexts, particularly in the search for novel small-molecule modulators of biological pathways. The oxan-2-yl moiety, derived from tetrahydropyran, introduces conformational flexibility while maintaining functional diversity, which is crucial for interactions with biological targets.
In recent years, the pharmaceutical industry has increasingly focused on developing molecules with complex heterocyclic frameworks to improve pharmacokinetic properties and target specificity. 2-(oxan-2-yl)pyrrolidine hydrochloride exemplifies this trend, as its structural features allow for fine-tuning of electronic and steric properties. This adaptability has made it a promising intermediate in the synthesis of potential therapeutic agents targeting neurological disorders, cardiovascular diseases, and inflammatory conditions.
One of the most compelling aspects of 2-(oxan-2-yl)pyrrolidine hydrochloride is its potential role in modulating enzyme activity and receptor binding. Studies have demonstrated that similar scaffolds can interact with a wide range of biological targets, including kinases, proteases, and ion channels. The pyrrolidine ring is particularly well-suited for hydrogen bonding interactions, while the oxygenated heterocycle can engage in polar interactions or even form hydrogen bonds depending on the substitution pattern. These features make 2-(oxan-2-yl)pyrrolidine hydrochloride a versatile building block for medicinal chemists.
The synthesis of 2-(oxan-2-yl)pyrrolidine hydrochloride involves multi-step organic transformations that highlight the intersection of synthetic organic chemistry and pharmaceutical manufacturing. Key steps typically include nucleophilic substitution reactions to establish the pyrrolidine core, followed by etherification to introduce the oxan-2-yl group. The final salt formation with hydrochloric acid improves the compound’s handling properties and enhances its solubility in aqueous media, which is critical for formulation development.
Recent advances in computational chemistry have further accelerated the exploration of 2-(oxan-2-yl)pyrrolidine hydrochloride as a drug candidate. Molecular modeling techniques allow researchers to predict binding affinities and optimize molecular interactions with biological targets before conducting expensive wet-lab experiments. This high-throughput virtual screening approach has been instrumental in identifying lead compounds with high potential for further development.
In clinical research, 2-(oxan-2-yl)pyrrolidine hydrochloride has been investigated as a potential therapeutic agent in several disease models. Preclinical studies have shown promising results in modulating pathways associated with neurodegeneration and inflammation. The compound’s ability to cross the blood-brain barrier makes it an attractive candidate for central nervous system (CNS) drug discovery. Additionally, its structural features suggest potential applications in treating metabolic disorders by interacting with enzymes involved in lipid and glucose metabolism.
The regulatory landscape for compounds like 2-(oxan-2-yl)pyrrolidine hydrochloride is shaped by guidelines from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These regulations ensure that new drug candidates undergo rigorous testing to evaluate their safety and efficacy before entering clinical trials. The synthetic pathways used to produce 2137740-10-2 must comply with Good Manufacturing Practices (GMP), ensuring consistency and purity across batches.
The future prospects of 2-(oxan-2-yl)pyrrolidine hydrochloride are bright, given its structural versatility and potential therapeutic applications. Ongoing research aims to expand its utility by exploring derivatives with enhanced binding affinity or improved pharmacokinetic profiles. Collaborative efforts between academic institutions and pharmaceutical companies are likely to yield novel derivatives that could address unmet medical needs.
In conclusion, 2-(oxan-2-yl)pyrrolidine hydrochloride (CAS No. 2137740-10-2) represents a significant advancement in medicinal chemistry due to its unique structural features and potential biological activity. Its role as a versatile scaffold for drug discovery underscores the importance of heterocyclic chemistry in modern pharmaceutical research. As computational methods continue to evolve and synthetic techniques improve, compounds like this will remain at the forefront of therapeutic innovation.
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